Cas no 80687-03-2 (2-Propen-1-one, 1-(5-bromo-2-hydroxyphenyl)-3-(1-naphthalenyl)-)

2-Propen-1-one, 1-(5-bromo-2-hydroxyphenyl)-3-(1-naphthalenyl)- structure
80687-03-2 structure
Product name:2-Propen-1-one, 1-(5-bromo-2-hydroxyphenyl)-3-(1-naphthalenyl)-
CAS No:80687-03-2
MF:C19H13BrO2
MW:353.209324598312
CID:705199
PubChem ID:71421142

2-Propen-1-one, 1-(5-bromo-2-hydroxyphenyl)-3-(1-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(5-bromo-2-hydroxyphenyl)-3-(1-naphthalenyl)-
    • 1-(5-bromo-2-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one
    • 80687-03-2
    • DTXSID60840308
    • 1-(5-Bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
    • Inchi: InChI=1S/C19H13BrO2/c20-15-9-11-19(22)17(12-15)18(21)10-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12,22H
    • InChI Key: MFGDJNHVSYFHST-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=C(C=CC(=C3)Br)O

Computed Properties

  • Exact Mass: 352.00989g/mol
  • Monoisotopic Mass: 352.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 5.8
  • Topological Polar Surface Area: 37.3Ų

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